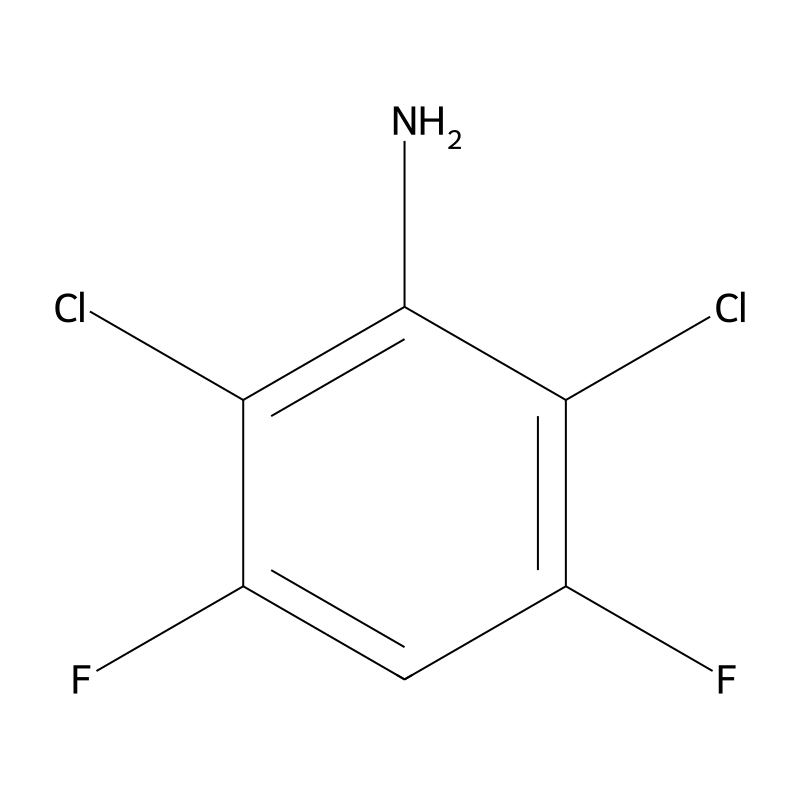

2,6-Dichloro-3,5-difluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6-Dichloro-3,5-difluoroaniline is an aromatic amine characterized by the presence of two chlorine atoms and two fluorine atoms on a benzene ring. Its chemical formula is C₆H₃Cl₂F₂N, and it features a structure where the aniline group (–NH₂) is attached to a dichlorofluorobenzene backbone. This compound is notable for its potential applications in various chemical syntheses and biological studies.

- Nitration: The introduction of nitro groups can be achieved using mixed acids (sulfuric and nitric acid), resulting in 2,6-dichloro-3,5-difluoronitrobenzene .

- Reduction: The nitro group can be reduced to an amine using hydrogen gas in the presence of a catalyst, yielding 3,5-difluoroaniline .

- Halogenation: The compound can react with halogens to introduce additional halogen atoms at various positions on the benzene ring, leading to derivatives such as 2,4-dichloro-3,5-difluoroaniline .

The synthesis of 2,6-dichloro-3,5-difluoroaniline can be achieved through various methods:

- From 2,4,5-Trichloronitrobenzene:

- Direct Synthesis:

2,6-Dichloro-3,5-difluoroaniline serves as an important intermediate in:

- Pharmaceuticals: It can be a precursor for various drugs due to its unique electronic properties.

- Agrochemicals: Used in the synthesis of herbicides and pesticides.

- Material Science: Potential applications in developing new materials with specific chemical properties.

Several compounds share structural similarities with 2,6-dichloro-3,5-difluoroaniline. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3,5-Difluoroaniline | Contains only fluorine atoms | Lacks chlorine substituents; simpler structure |

| 2,4-Dichloro-3,5-difluoroaniline | Similar halogenation pattern | Different chlorination pattern affecting reactivity |

| 2-Chloro-3,5-difluoroaniline | Contains one chlorine atom | Alters electronic properties compared to dichloro |

| 2,6-Dibromo-3,5-difluoroaniline | Contains bromine instead of chlorine | Different halogen effects on biological activity |

The presence of both chlorine and fluorine in specific positions distinguishes 2,6-dichloro-3,5-difluoroaniline from its analogs by impacting its chemical reactivity and biological interactions uniquely. This compound's dual halogenation provides specific electronic characteristics that may enhance its utility in synthetic chemistry.